![molecular formula C22H26Cl2N2O4 B12455632 4-(2,4-dichlorophenoxy)-N'-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}butanehydrazide](/img/structure/B12455632.png)
4-(2,4-dichlorophenoxy)-N'-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}butanehydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,4-DICHLOROPHENOXY)-N’-[2-(2-ISOPROPYL-5-METHYLPHENOXY)ACETYL]BUTANEHYDRAZIDE is a synthetic organic compound known for its applications in various scientific fields This compound is characterized by its complex structure, which includes dichlorophenoxy and isopropyl-methylphenoxy groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-DICHLOROPHENOXY)-N’-[2-(2-ISOPROPYL-5-METHYLPHENOXY)ACETYL]BUTANEHYDRAZIDE involves multiple steps, starting with the preparation of intermediate compounds. The process typically includes the following steps:
Preparation of 2,4-Dichlorophenoxyacetic Acid: This is achieved by chlorinating phenol to obtain 2,4-dichlorophenol, which is then reacted with chloroacetic acid to form 2,4-dichlorophenoxyacetic acid.
Formation of Isopropyl-Methylphenoxy Acetyl Chloride: This involves the reaction of isopropyl-methylphenol with acetyl chloride under controlled conditions.
Coupling Reaction: The final step involves the coupling of the two intermediate compounds with butanehydrazide under specific reaction conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. Quality control measures are implemented to monitor the production process and ensure consistency in the final product.
化学反応の分析
Types of Reactions
4-(2,4-DICHLOROPHENOXY)-N’-[2-(2-ISOPROPYL-5-METHYLPHENOXY)ACETYL]BUTANEHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
4-(2,4-DICHLOROPHENOXY)-N’-[2-(2-ISOPROPYL-5-METHYLPHENOXY)ACETYL]BUTANEHYDRAZIDE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Investigated for its potential effects on cellular processes and as a tool in biochemical assays.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.
作用機序
The mechanism of action of 4-(2,4-DICHLOROPHENOXY)-N’-[2-(2-ISOPROPYL-5-METHYLPHENOXY)ACETYL]BUTANEHYDRAZIDE involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
2,4-Dichlorophenoxyacetic Acid (2,4-D): A widely used herbicide with similar structural features.
2,4,5-Trichlorophenoxyacetic Acid (2,4,5-T): Another herbicide with comparable properties.
Mecoprop (MCPP): A selective herbicide with a similar mode of action.
Uniqueness
Its structure allows for versatile reactivity and makes it a valuable compound in various research and industrial contexts .
特性
分子式 |
C22H26Cl2N2O4 |
|---|---|
分子量 |
453.4 g/mol |
IUPAC名 |
4-(2,4-dichlorophenoxy)-N'-[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]butanehydrazide |
InChI |
InChI=1S/C22H26Cl2N2O4/c1-14(2)17-8-6-15(3)11-20(17)30-13-22(28)26-25-21(27)5-4-10-29-19-9-7-16(23)12-18(19)24/h6-9,11-12,14H,4-5,10,13H2,1-3H3,(H,25,27)(H,26,28) |
InChIキー |
PKVZXPCYWZHAPY-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)NNC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-cyano-3-[4-hydroxy-3,5-di(propan-2-yl)phenyl]-N-(3-phenylpropyl)-2-propenamide](/img/structure/B12455550.png)
![4-Chloro-2-[(3-cyclohexylpropanoyl)amino]benzoic acid](/img/structure/B12455553.png)
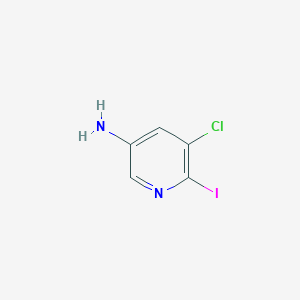

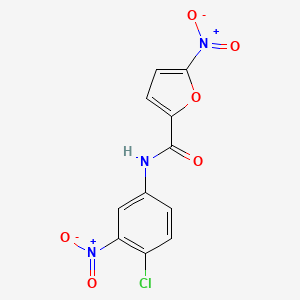
![4-{4-methyl-3-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}-N-(2-methylphenyl)phthalazin-1-amine](/img/structure/B12455596.png)
![5-[(4-Hydroxyphenyl)methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12455598.png)
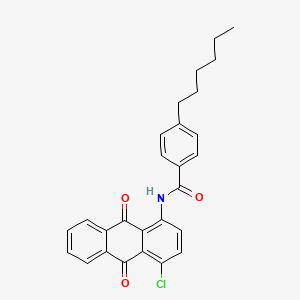
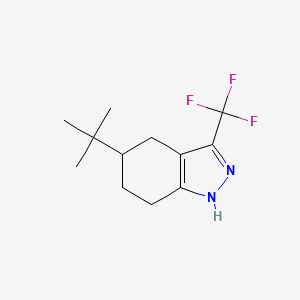
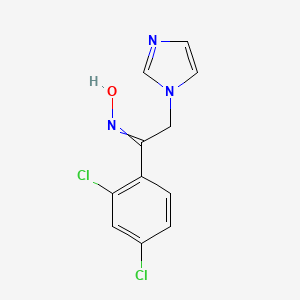
![3-[(4-Chlorobenzyl)amino]-5-(4-methoxyphenyl)cyclohex-2-en-1-one](/img/structure/B12455622.png)
![2-[(E)-{[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]imino}methyl]-4-[(E)-(4-chlorophenyl)diazenyl]phenol](/img/structure/B12455626.png)
![(4E)-2-(1,3-benzothiazol-2-yl)-4-{1-[(4-chlorobenzyl)amino]ethylidene}-5-{[(4-chlorophenyl)sulfanyl]methyl}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12455635.png)
![4-oxo-4-(2-{4-oxo-4-[(pyridin-2-ylmethyl)amino]butanoyl}hydrazinyl)-N,N-diphenylbutanamide](/img/structure/B12455637.png)
